molecular formula C18H21NO5S B4400969 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

Cat. No.: B4400969
M. Wt: 363.4 g/mol
InChI Key: OAPUZMOPMDQRAV-UHFFFAOYSA-N
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Description

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is an organic compound with a complex structure It contains multiple functional groups, including an ethyl group, a methoxy group, a methyl group, and a sulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylphenylamine, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling reaction: The sulfonyl chloride is then reacted with 4-ethyl aniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with chloroacetic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: The major product is 2-(4-ethyl-N-(2-hydroxy-5-methylphenyl)sulfonylanilino)acetic acid.

    Reduction: The major product is 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfanylanilino)acetic acid.

    Substitution: The major products depend on the substituents used in the reaction.

Scientific Research Applications

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The methoxy and ethyl groups can modulate the compound’s lipophilicity and ability to penetrate cell membranes. The acetic acid moiety can interact with enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-N-(2-methoxyphenyl)sulfonylanilino)acetic acid
  • 2-(4-ethyl-N-(2-methylphenyl)sulfonylanilino)acetic acid
  • 2-(4-ethyl-N-(2-methoxy-5-chlorophenyl)sulfonylanilino)acetic acid

Uniqueness

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonyl and acetic acid moieties, allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-14-6-8-15(9-7-14)19(12-18(20)21)25(22,23)17-11-13(2)5-10-16(17)24-3/h5-11H,4,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPUZMOPMDQRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Reactant of Route 2
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2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Reactant of Route 3
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Reactant of Route 4
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Reactant of Route 5
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Reactant of Route 6
2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

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